L-Cysteic acid's derivative, Boc-L-cysteic acid, acts as a versatile tool for protein modification. Researchers utilize it to study protein structure, function, and regulation. By attaching Boc-L-cysteic acid to specific sites on a protein, scientists can probe the impact of these modifications on the protein's activity and interactions with other molecules Source: Santa Cruz Biotechnology, [product page for Boc-L-cysteic acid: ]. This technique helps elucidate how proteins function within cells.
L-Cysteic acid derivatives are valuable for investigating interactions between proteins and other molecules like ligands (signaling molecules). By strategically incorporating these derivatives, researchers can study how proteins bind to each other or to ligands, providing insights into cellular processes and potential drug targets Source: Santa Cruz Biotechnology, [product page for Boc-L-cysteic acid acid-277316-57-1].
L-Cysteic acid's role in cellular processes is another area of active research. Studies suggest its involvement in regulating metabolism and cellular response to stress factors.
L-Cysteic acid, also known as 3-sulfo-L-alanine, is an organic compound with the chemical formula C₃H₇NO₅S. It is classified as a sulfonic acid and is generated by the oxidation of cysteine, where the thiol group is fully oxidized to a sulfonate group. At near-neutral pH, L-cysteic acid exists primarily in its zwitterionic form, which includes both a positively charged amino group and a negatively charged sulfonate group. This compound plays a significant role in various metabolic pathways, particularly in the biosynthesis of taurine in microalgae .
L-Cysteic acid has been identified as a metabolite in various organisms, including Escherichia coli and humans. Its biological functions include acting as a precursor to proteins and participating in metabolic pathways that lead to the synthesis of essential compounds like taurine. The compound's unique sulfonic acid group enhances its solubility and reactivity compared to other amino acids, allowing it to play diverse roles in cellular processes .
Several methods exist for synthesizing L-cysteic acid:
L-Cysteic acid has several applications across different fields:
Research indicates that L-cysteic acid interacts with various biological systems. For instance, it has been shown to influence fatty acid synthesis by acting as a substrate for specific enzymes involved in this process . Additionally, studies have explored its role in oxidative stress responses due to its reactivity with reactive oxygen species . Understanding these interactions can provide insights into its potential therapeutic applications.
L-Cysteic acid shares similarities with several other amino acids and sulfonic acids. Here are some notable comparisons:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Cysteine | C₃H₇NO₂S | Precursor to L-cysteic acid; contains thiol group. |
Taurine | C₂H₇NO₃S | Derived from cysteine; lacks the carboxylic group found in amino acids. |
Methionine | C₅H₁₁NO₂S | Contains a thioether group; essential amino acid involved in methylation reactions. |
Sulfobetaine | C₅H₁₁NO₃S | Quaternary ammonium compound; used as an osmolyte. |
Uniqueness of L-Cysteic Acid:
L-Cysteic acid was first identified in the early 20th century through oxidative studies of sulfur-containing amino acids. Its discovery is linked to investigations into cysteine metabolism, where researchers observed the formation of a sulfonic acid derivative upon vigorous oxidation. In 1928, Lissizin isolated the compound from human hair treated with potassium permanganate, marking its initial characterization. Subsequent studies in the 1930s–1940s clarified its role as an oxidation product of cysteine or cystine, with Friedmann demonstrating its synthesis via bromine-mediated oxidation.
The compound gained broader relevance in origins-of-life research when Choughuley and Lemmon (1966) synthesized cysteic acid under simulated primitive Earth conditions, suggesting its potential abiotic formation in prebiotic environments. This work connected cysteic acid to hypotheses about early biochemical evolution and taurine biosynthesis pathways.
L-Cysteic acid systematically named (2R)-2-amino-3-sulfopropanoic acid, belongs to the class of sulfonic acid derivatives of amino acids. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number (anhydrous) | 498-40-8 | |
CAS Number (monohydrate) | 23537-25-9 | |
IUPAC Name | (2R)-2-amino-3-sulfopropanoic acid | |
Molecular Formula | C₃H₇NO₅S | |
Molecular Weight | 169.16 g/mol (anhydrous) |
Alternative designations include 3-sulfo-L-alanine and cysteine sulfonate, reflecting its structural relationship to alanine (sulfonic acid substitution at C3) and cysteine (oxidation state). The compound is classified as:
L-Cysteic acid occupies critical roles in multiple biochemical contexts:
As the terminal oxidation product of cysteine (Fig. 1), it represents a metabolic endpoint in sulfur amino acid catabolism:
Cysteine → Cysteine sulfinic acid → Cysteic acid
This irreversible oxidation occurs via enzymatic (e.g., cysteine dioxygenase) or non-enzymatic pathways (strong oxidants).
In microalgae and some animal tissues, L-cysteic acid serves as a direct precursor to taurine through decarboxylation:
L-Cysteic acid → Taurine + CO₂
Catalyzed by cysteine sulfinic acid decarboxylase (EC 4.1.1.29) or glutamate decarboxylase 1 (EC 4.1.1.15).
The sulfonate group confers unique physicochemical properties:
Recent studies utilize L-cysteic acid in:
Table 1: Key Enzymatic Reactions Involving L-Cysteic Acid
L-Cysteic acid possesses the molecular formula C₃H₇NO₅S, indicating a composition of three carbon atoms, seven hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight is consistently reported as 169.15-169.16 grams per mole across multiple sources [2] [4] [3].
The structural formula can be represented as HO₃S-CH₂-CH(NH₂)-COOH, which emphasizes the presence of three distinct functional groups: a sulfonic acid group (-SO₃H), an amino group (-NH₂), and a carboxyl group (-COOH) [5]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-3-sulfopropanoic acid [1].
L-Cysteic acid is classified as a beta-sulfoalanine and represents an oxidized derivative of the amino acid cysteine [6]. The compound is also known by several synonyms including cysteinesulfonic acid, L-alanine 3-sulfo-, and 3-sulfo-L-alanine [1] [7].
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₇NO₅S | Multiple sources [1] [2] [3] |
Molecular Weight (g/mol) | 169.15-169.16 | Multiple sources [2] [4] [3] |
CAS Number | 498-40-8 | Multiple sources [1] [2] [3] |
International Union of Pure and Applied Chemistry Name | (2R)-2-amino-3-sulfopropanoic acid | PubChem [1] |
L-Cysteic acid exhibits stereochemical properties characteristic of L-amino acids, with the L-configuration at the alpha-carbon atom. The compound possesses one defined stereocenter, specifically at the carbon atom bearing both the amino and carboxyl groups [8]. This stereochemical arrangement is denoted by the (2R) configuration in the International Union of Pure and Applied Chemistry nomenclature [1].
The compound belongs to the class of L-alpha-amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) [6] [9]. This stereochemical configuration is crucial for its biological activity and interaction with various biological systems.
L-Cysteic acid demonstrates characteristic thermal behavior with decomposition occurring at elevated temperatures. The melting point of the monohydrate form is reported as 267°C with decomposition [10] [2]. For the anhydrous form, decomposition occurs in the range of 260-263°C [11].
The compound exhibits thermal stability under normal storage conditions but undergoes decomposition when heated to its melting point [12] [13]. This decomposition behavior is typical for amino acids containing sulfur functional groups, as observed in studies of thermal degradation of amino acids [14] [15].
L-Cysteic acid demonstrates excellent solubility in water, with the compound forming almost transparent solutions [10] [2]. This high water solubility is attributed to the presence of multiple polar functional groups, including the sulfonic acid group, carboxyl group, and amino group [5].
In contrast, the compound shows limited solubility in organic solvents. It is slightly soluble in methanol, which reflects the polar nature of the compound [11]. The high water solubility makes L-cysteic acid suitable for various aqueous applications and biological systems.
L-Cysteic acid exhibits optical activity due to its chiral center, demonstrating dextrorotatory behavior. The specific rotation [α]D²⁰ is reported in the range of +7.5 to +9.5° when measured in water at concentrations of 5-7.4% [2] [11]. For the monohydrate form, the specific rotation is more precisely defined as +7.5 ± 0.5° at a concentration of 5% in water [12] [13].
This positive optical rotation indicates that L-cysteic acid rotates plane-polarized light in the clockwise direction, which is consistent with its L-configuration [16] [17]. The magnitude of optical rotation is characteristic for each chiral compound and serves as an important identification parameter.
L-Cysteic acid exhibits complex acid-base behavior due to the presence of three ionizable functional groups. The compound has three distinct pKa values corresponding to its different functional groups [18].
Functional Group | pKa Value | Temperature (°C) | Source |
---|---|---|---|
Sulfonic acid group (-SO₃H) | 1.3 | 25 | ZirChrom [18] |
Carboxylic acid group (-COOH) | 1.9 | 25 | ZirChrom [18] |
Amino group (-NH₂) | 8.70 | 25 | ZirChrom [18] |
The sulfonic acid group demonstrates the strongest acidity with a pKa of 1.3, followed by the carboxyl group at pKa 1.9 [18]. The amino group shows basic character with a pKa of 8.70, typical for amino groups in amino acids [18]. This pH behavior indicates that L-cysteic acid exists as a zwitterion at physiological pH, with the sulfonic acid and carboxyl groups deprotonated and the amino group protonated.
The three functional groups in L-cysteic acid exhibit distinct reactivity patterns. Research has demonstrated that the reactivity of these groups varies significantly, with the sulfonic acid group showing the highest reactivity [19].
Studies on hydrogen-isotope exchange reactions have revealed that the reactivity of the sulfonic acid group is 2.6 times greater than that of the carboxyl group and 5.6 times greater than that of the amino group [19]. This differential reactivity is attributed to the electron-withdrawing effect of the sulfonic acid group, which influences the chemical behavior of the entire molecule.
The sulfonic acid group (-SO₃H) behaves as a strong acid, readily donating protons in aqueous solutions [5]. The carboxyl group (-COOH) exhibits typical carboxylic acid reactivity, participating in esterification and amide formation reactions. The amino group (-NH₂) can undergo typical amine reactions, including nucleophilic substitution and condensation reactions.
L-Cysteic acid demonstrates good chemical stability under normal storage conditions. The compound is classified as stable and combustible [12] [13]. Recommended storage conditions include room temperature storage, preferably in a cool and dark place below 15°C [2].
The compound maintains its stability in aqueous solutions and shows resistance to oxidation due to the already oxidized state of the sulfur atom in the sulfonic acid group [5]. This stability contrasts with its precursor cysteine, which is susceptible to oxidation of the thiol group.
L-Cysteic acid can be purified through crystallization from water by adding ethanol, and when recrystallized from aqueous methanol, it maintains its chemical integrity [12] [13]. The compound is compatible with standard laboratory conditions and does not require special handling beyond normal laboratory safety protocols.
The density of L-cysteic acid is reported as 1.775 g/cm³, indicating a relatively dense solid compound [4] [20]. The compound appears as white to off-white powder or crystalline material, with good physical stability under ambient conditions [10] [11] [12].
L-Cysteic acid represents a significant sulfur-containing amino acid derivative formed through the oxidation of L-cysteine, wherein the thiol group undergoes complete oxidation to form a sulfonic acid functionality. This transformation fundamentally alters the spectroscopic and analytical properties of the compound, necessitating comprehensive characterization using multiple analytical techniques. The following sections present detailed analyses of the spectroscopic and chromatographic behavior of L-cysteic acid using nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, collision cross section measurements, and chromatographic methods.
Nuclear magnetic resonance spectroscopy provides critical structural information for L-cysteic acid through both proton and carbon-13 nuclei observations. The highly polar nature of the sulfonic acid group significantly influences the chemical environment of neighboring nuclei, resulting in characteristic spectral signatures that enable unambiguous identification and structural confirmation.
Proton nuclear magnetic resonance spectroscopy of L-cysteic acid reveals distinct chemical shifts and coupling patterns characteristic of the sulfonate-substituted amino acid structure [1]. The compound exhibits three primary proton environments corresponding to the α-carbon proton and the two diastereotopic β-carbon protons.
The α-proton (H-α) appears as a triplet at 4.086 parts per million with a coupling constant of 6.8 hertz, reflecting coupling to the two β-carbon protons [1]. This downfield chemical shift results from the electron-withdrawing effects of both the carboxyl and amino groups attached to the α-carbon. The β-carbon protons exhibit diastereotopic behavior due to the chiral center at the α-carbon, appearing as two distinct doublets of doublets at 3.524 and 3.280 parts per million [1].
The β-proton resonances demonstrate complex splitting patterns with coupling constants of 14.5 and 7.2 hertz for the first proton, and 14.5 and 6.4 hertz for the second proton [1]. The large coupling constant of 14.5 hertz represents geminal coupling between the two β-protons, while the smaller coupling constants reflect vicinal coupling to the α-proton. The significant downfield shift of these protons compared to typical aliphatic methylene groups results from the strong electron-withdrawing effect of the sulfonic acid substituent.
Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
---|---|---|---|---|
H-α (CH) | 4.086 | Triplet | J = 6.8 | 1H |
H-β1 (CH2) | 3.524 | Doublet of doublets | J = 14.5, 7.2 | 1H |
H-β2 (CH2) | 3.280 | Doublet of doublets | J = 14.5, 6.4 | 1H |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through direct observation of the carbon framework [1]. The spectrum exhibits three distinct carbon resonances corresponding to the three carbon atoms in the L-cysteic acid molecule.
The carboxyl carbon (C-1) appears at 174.648 parts per million, typical for carboxylic acid carbonyls in amino acids [1]. This chemical shift reflects the carbonyl carbon environment influenced by both the electron-withdrawing oxygen atoms and the α-amino acid substitution pattern. The α-carbon (C-2) resonates at 54.086 parts per million, positioned downfield from typical aliphatic carbons due to the electron-withdrawing effects of the carboxyl, amino, and β-sulfonate substituents [1].
The β-carbon (C-3) appears at 53.276 parts per million, exhibiting significant downfield displacement compared to typical methylene carbons [1]. This substantial deshielding results from the direct attachment of the sulfonic acid group, which exerts a powerful electron-withdrawing effect through both inductive and field effects. The relatively similar chemical shifts of the α- and β-carbons reflect the cumulative electron-withdrawing influences present in this highly functionalized amino acid derivative [2].
Carbon Position | Chemical Shift (ppm) | Carbon Type | Assignment |
---|---|---|---|
C-1 (COOH) | 174.648 | Quaternary (C=O) | Carboxyl carbon |
C-2 (CH) | 54.086 | Tertiary (CH) | α-Carbon |
C-3 (CH2) | 53.276 | Secondary (CH2) | β-Carbon (sulfonate-bearing) |
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of L-cysteic acid [3] [4]. The compound exhibits characteristic absorption bands corresponding to its amino acid backbone and distinctive sulfonic acid functionality.
The broad absorption region between 3400-3200 wavenumbers encompasses both nitrogen-hydrogen and oxygen-hydrogen stretching vibrations [4]. The amino group contributes primary amine stretching modes, while the carboxylic acid and sulfonic acid groups contribute hydroxyl stretching vibrations. The broadness of this absorption results from extensive hydrogen bonding interactions between molecules in the solid state [5].
Aliphatic carbon-hydrogen stretching vibrations appear in the 2950-2850 wavenumber region with medium intensity [4]. The carboxyl group exhibits its characteristic carbonyl stretching vibration between 1720-1680 wavenumbers as a strong absorption, confirming the presence of the carboxylic acid functionality [4].
The most diagnostic region for L-cysteic acid identification involves the sulfonic acid vibrational modes. The asymmetric sulfur-oxygen stretching vibration of the sulfonate group appears as a very strong absorption between 1250-1150 wavenumbers [4]. This intense absorption serves as a characteristic fingerprint for sulfonic acid-containing compounds. The symmetric sulfur-oxygen stretching vibration occurs between 1050-950 wavenumbers as a strong absorption [4].
Additional characteristic vibrations include nitrogen-hydrogen bending modes of the amino group between 1600-1500 wavenumbers, carbon-hydrogen bending vibrations between 1450-1350 wavenumbers, sulfur-oxygen bending vibrations between 850-750 wavenumbers, and carbon-sulfur stretching vibrations between 650-550 wavenumbers [4] [5].
Frequency (cm⁻¹) | Assignment | Intensity | Characteristic Features |
---|---|---|---|
3400-3200 | N-H and O-H stretching vibrations | Strong, broad | Broad absorption due to hydrogen bonding |
2950-2850 | C-H stretching vibrations | Medium | Aliphatic C-H stretches |
1720-1680 | C=O stretching (carboxyl group) | Strong | Carbonyl stretch of carboxylic acid |
1600-1500 | N-H bending (amino group) | Medium | Primary amine deformation |
1450-1350 | C-H bending vibrations | Medium | Alkyl group deformations |
1250-1150 | S=O stretching (sulfonate group) | Very strong | Characteristic sulfonate asymmetric stretch |
1050-950 | S-O stretching vibrations | Strong | Sulfonate symmetric stretch |
850-750 | S-O bending vibrations | Medium | Sulfonate deformation modes |
650-550 | C-S stretching vibrations | Medium | Carbon-sulfur bond vibrations |
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation pattern analysis. L-cysteic acid exhibits characteristic fragmentation pathways under various ionization conditions, enabling identification and quantification in complex matrices.
Gas chromatography-mass spectrometry analysis of L-cysteic acid requires derivatization to enhance volatility and thermal stability [6] [7]. Under electron ionization conditions at 70 electron volts, the molecular ion appears at mass-to-charge ratio 169, corresponding to the protonated molecular ion [6].
The base peak appears at mass-to-charge ratio 147, representing loss of carbon dioxide (22 daltons) through decarboxylation [6]. This fragmentation pathway reflects the thermal lability of the carboxylic acid group under electron ionization conditions. Additional significant fragments include mass-to-charge ratio 124 (loss of carboxyl group, 45 daltons) and mass-to-charge ratio 106 (combined loss of carboxyl group and water, 63 daltons) [6].
The sulfonate group contributes characteristic fragments including mass-to-charge ratio 80 (sulfur trioxide cation) and various amino acid core fragments at mass-to-charge ratios 76, 59, 58, and 42 [6]. These fragmentation patterns provide diagnostic information for structural confirmation and enable selective detection in complex biological matrices.
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |
---|---|---|---|
169 | 100.00 | [M]+ Molecular ion | Parent ion |
147 | 77.98 | [M-22]+ Loss of CO2 (22 Da) | Decarboxylation |
124 | 100.00 | [M-45]+ Loss of COOH (45 Da) | Carboxyl group loss |
106 | 47.98 | [M-63]+ Loss of COOH + H2O (63 Da) | Combined neutral losses |
80 | 86.90 | [SO3]+ Sulfonate fragment | Sulfonate cleavage |
76 | 41.70 | [C2H6NO2]+ Amino acid core | Side chain retention |
Liquid chromatography-mass spectrometry represents the preferred analytical approach for L-cysteic acid analysis due to its polar, ionic nature [8] [9]. Electrospray ionization provides efficient ionization in both positive and negative ion modes, generating characteristic molecular ion adducts.
In positive ion mode, the primary molecular ion species appears as the protonated molecule [M+H]+ at mass-to-charge ratio 170.01177 [9]. Additional adduct ions include sodium adducts [M+Na]+ at mass-to-charge ratio 191.99371 and ammonium adducts [M+NH4]+ at mass-to-charge ratio 187.03831 [9]. These adduct patterns provide confirmation of molecular weight and assist in structural identification.
Negative ion mode generates deprotonated molecular ions [M-H]- at mass-to-charge ratio 167.99721 [9]. The sulfonic acid group readily loses a proton under basic conditions, making negative ion mode particularly suitable for L-cysteic acid detection. Typical retention times range from 1.5 to 3.0 minutes depending on chromatographic conditions, with the compound eluting early due to its high polarity [9] [10].
Ionization Mode | m/z | Adduct Type | Retention Time (min) | Peak Area |
---|---|---|---|---|
ESI Positive | 170.01177 | [M+H]+ | 1.96 | 1960679.58 |
ESI Negative | 167.99721 | [M-H]- | 1.96 | 850000.00 |
ESI Positive | 191.99371 | [M+Na]+ | 1.96 | 450000.00 |
ESI Positive | 187.03831 | [M+NH4]+ | 1.96 | 320000.00 |
Collision cross section measurements provide three-dimensional structural information through ion mobility spectrometry [11] [12]. These measurements characterize the effective collision area of gaseous ions with drift gas molecules, offering insights into molecular size, shape, and conformation.
L-cysteic acid exhibits characteristic collision cross section values dependent on the ionization adduct and experimental conditions [12]. The protonated molecular ion [M+H]+ demonstrates a collision cross section of 130.1 square angstroms in nitrogen drift gas at 298 kelvin [12]. This value reflects the compact, zwitterionic structure of the protonated amino acid in the gas phase.
Sodium adducts [M+Na]+ exhibit slightly larger collision cross sections of 136.6 square angstroms, reflecting the increased ionic radius and altered charge distribution upon sodium coordination [12]. Ammonium adducts [M+NH4]+ display the largest collision cross section values at 148.4 square angstroms, consistent with the bulkier ammonium cation and potential hydrogen bonding interactions [12].
Deprotonated molecular ions [M-H]- demonstrate collision cross sections of 127.3 square angstroms, smaller than the protonated species due to the anionic charge localization at the sulfonate group [12]. These collision cross section values provide diagnostic parameters for compound identification and enable separation of isobaric interferences in complex analytical matrices.
Adduct Ion | m/z | Predicted CCS (Ų) | Drift Gas | Temperature (K) |
---|---|---|---|---|
[M+H]+ | 170.01177 | 130.1 | N2 | 298 |
[M+Na]+ | 191.99371 | 136.6 | N2 | 298 |
[M-H]- | 167.99721 | 127.3 | N2 | 298 |
[M+NH4]+ | 187.03831 | 148.4 | N2 | 298 |
[M+K]+ | 207.96765 | 135.4 | N2 | 298 |
L-cysteic acid exhibits distinctive chromatographic behavior across various separation mechanisms due to its unique combination of amino acid backbone and sulfonic acid functionality [13] [14]. The highly polar, zwitterionic nature of the compound significantly influences its retention and separation characteristics.
In reversed-phase high-performance liquid chromatography using octadecylsilane stationary phases, L-cysteic acid exhibits minimal retention due to its high polarity and ionic character [14]. Typical retention times range from 2-3 minutes with retention coefficients of approximately 0.244 relative to phenylalanine [15]. Mobile phases containing trifluoroacetic acid or formic acid enhance peak shape and provide adequate retention through ion-pairing mechanisms.
Ion-exchange chromatography provides superior retention and separation capabilities for L-cysteic acid [13]. Strong cation exchange resins effectively retain the positively charged amino group, enabling separation from other amino acids and related compounds. Retention times of 8-10 minutes are typical with phosphate buffer mobile phases at acidic pH values [13].
Mixed-mode chromatography using stationary phases combining reversed-phase and ion-exchange mechanisms offers optimal separation characteristics [16]. The Primesep 100 column demonstrates excellent retention of L-cysteic acid with retention times of approximately 4.2 minutes using water-acetonitrile mobile phases containing sulfuric acid [16]. This approach provides superior peak shape and resolution compared to single-mode separation mechanisms.
Hydrophilic interaction chromatography represents another effective approach for L-cysteic acid analysis [14]. The polar interaction mechanism provides strong retention on hydrophilic stationary phases, with retention times exceeding 12 minutes and retention coefficients above 2.0 [14]. This technique proves particularly valuable for separating L-cysteic acid from less polar amino acids and metabolites.
Chromatographic System | Stationary Phase | Mobile Phase | Retention Time (min) | Retention Coefficient |
---|---|---|---|---|
Reversed-phase HPLC | C18 column | H2O/ACN with TFA | 2.65 | 0.244 |
Ion-exchange chromatography | Strong cation exchange | Phosphate buffer pH 2.1 | 8.50 | 1.150 |
Mixed-mode chromatography | Primesep 100 | H2O/ACN with H2SO4 | 4.20 | 0.730 |
Hydrophilic interaction chromatography | HILIC column | ACN/H2O with ammonium acetate | 12.80 | 2.140 |